Product packaging for Methyl oxo(2-oxocyclohexyl)acetate(Cat. No.:CAS No. 5334-00-9)

Methyl oxo(2-oxocyclohexyl)acetate

Cat. No.: B13984637
CAS No.: 5334-00-9
M. Wt: 184.19 g/mol
InChI Key: HGGJIVMRGBLYDN-UHFFFAOYSA-N
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Description

Significance and Research Context of Cyclic β-Keto Esters as Multifunctional Building Blocks

Cyclic β-keto esters, such as Methyl oxo(2-oxocyclohexyl)acetate, are highly valued in organic synthesis due to their inherent structural features that allow for a diverse range of chemical transformations. The presence of both a ketone and an ester functionality in a cyclic framework provides a unique combination of reactive sites. The wide-ranging applications of these compounds stem primarily from the reactivity of the α-methylene group, situated between the two carbonyl groups, and the susceptibility of the ester group to hydrolysis and subsequent decarboxylation to yield ketones. researchgate.net

These structural motifs make cyclic β-keto esters crucial starting materials for the synthesis of a variety of more complex molecules. They can be readily alkylated, acylated, and utilized in condensation reactions, serving as versatile scaffolds for the introduction of new carbon-carbon and carbon-heteroatom bonds. Their utility is further underscored by their role as precursors to substituted ketones after hydrolysis and decarboxylation.

Historical Overview of Chemical Investigations Pertaining to this compound

While specific early investigations into this compound are not extensively documented in readily available historical records, its synthesis is intrinsically linked to the development of the Dieckmann condensation. This pivotal reaction, first described by the German chemist Walter Dieckmann in 1894, provides a powerful method for the intramolecular cyclization of diesters to form cyclic β-keto esters. organicreactions.orgsynarchive.comwikipedia.orglibretexts.org The Dieckmann condensation of dimethyl pimelate, for instance, would theoretically yield the six-membered ring structure of a cyclohexanone (B45756) with a methoxycarbonyl group, a close derivative of the target molecule.

The general synthetic strategy for creating six-membered cyclic β-keto esters like this compound involves the base-catalyzed intramolecular condensation of a 1,7-diester. wikipedia.orglibretexts.org This foundational reaction has been a cornerstone of synthetic organic chemistry for over a century and represents the primary conceptual route to this class of compounds. While a specific date for the first synthesis of this compound is elusive, its existence and utility are a direct consequence of the pioneering work of Dieckmann.

Overview of Structural Features and Inherent Reactivity Modalities of this compound

This compound is a chiral, polycyclic organic compound that serves as an important intermediate in the synthesis of various organic molecules, including tryptamines. biosynth.com Its molecular structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
CAS Number 13672-64-5
Appearance Not specified
Boiling Point Not available
Melting Point Not available
Density Not available

The reactivity of this compound is dictated by the interplay of its ketone, ester, and acidic α-hydrogen functionalities. A key feature is the enhanced acidity of the proton on the carbon atom situated between the two carbonyl groups. This allows for the ready formation of an enolate anion upon treatment with a base. This enolate is a potent nucleophile and can participate in a variety of reactions.

Reactivity at the α-Position:

Alkylation: The enolate of this compound can be readily alkylated by reacting with alkyl halides. This allows for the introduction of a wide range of substituents at the α-position. The γ-alkylation of cyclic β-keto esters can also be achieved via their enamine derivatives. cdnsciencepub.com Asymmetric α-alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis, providing a valuable method for the synthesis of chiral molecules. rsc.org

Acylation: Similarly, the enolate can be acylated using acyl chlorides or other acylating agents, leading to the formation of more complex dicarbonyl compounds.

Reactivity at the Carbonyl Groups:

The two carbonyl groups of this compound exhibit different reactivities. The ketone carbonyl is generally more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. For instance, reduction with sodium borohydride (B1222165) selectively reduces the ketone to a secondary alcohol while leaving the ester group intact.

Participation in Condensation Reactions:

Michael Addition: As a source of a stabilized carbanion (enolate), this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of new carbon-carbon bonds. A stereoselective Michael addition has been utilized in the synthesis of a derivative of this compound. mdpi.com

The combination of these reactivity modalities makes this compound a highly versatile and valuable building block in the arsenal of the synthetic organic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B13984637 Methyl oxo(2-oxocyclohexyl)acetate CAS No. 5334-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5334-00-9

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 2-oxo-2-(2-oxocyclohexyl)acetate

InChI

InChI=1S/C9H12O4/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h6H,2-5H2,1H3

InChI Key

HGGJIVMRGBLYDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1CCCCC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl Oxo 2 Oxocyclohexyl Acetate and Analogues

Direct Synthesis Routes to Methyl oxo(2-oxocyclohexyl)acetate

Direct synthesis focuses on the construction of the basic molecular framework of this compound.

Cyclohexylamine (B46788) Condensation Approaches

One documented method for preparing methyl 2-(2-oxocyclohexyl)acetate involves the reaction of cyclohexylamine with methyl chlorocarbonate. biosynth.comcymitquimica.com This approach builds the core structure through a condensation reaction. The process typically involves refluxing the mixture of reactants to yield the desired ketoester. biosynth.comcymitquimica.com This route represents a fundamental chemical transformation to access the target compound.

Optimized Reaction Conditions and Catalytic Enhancements

The yields for the direct synthesis involving cyclohexylamine and methyl chlorocarbonate are often reported to be low under basic conditions. biosynth.comcymitquimica.com To address this limitation, research has shown that the reaction efficiency can be improved through catalysis. Specifically, the use of phosphoric acid as a catalyst has been shown to increase the yield of the desired product. biosynth.comcymitquimica.com This highlights a critical aspect of synthesis design: the optimization of reaction conditions to enhance productivity and make the process more viable.

Stereoselective Synthesis of Chiral this compound Derivatives

Achieving stereochemical control during the synthesis of this compound derivatives is paramount for producing enantiomerically pure compounds. This is accomplished through various advanced methodologies, including biocatalysis and asymmetric chemical catalysis.

Biocatalytic Transformations (e.g., Yeast-Mediated Reductions)

Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), has proven to be a highly effective method for the stereoselective reduction of the ketone group in methyl (2-oxocyclohexyl)acetate. researchgate.nettandfonline.com This method is valued for operating under mild conditions and for its high degree of selectivity. acgpubs.org When racemic (±)-methyl (2-oxocyclohexyl)acetate is treated with baker's yeast, the process results in a kinetic resolution. The yeast enzymes preferentially reduce one enantiomer of the ketone, leading to the formation of chiral hydroxy esters while leaving the other ketone enantiomer largely unreacted. tandfonline.com

The reduction of racemic methyl (2-oxocyclohexyl)acetate by baker's yeast yields two main alcohol products: the (2S)-trans-alcohol as the major product and the (2S)-cis-alcohol as a minor product. tandfonline.com Concurrently, the unreacted ketone is recovered as the (1S)-enantiomer with high optical purity. tandfonline.com The reaction progress can be monitored over time, typically showing near completion within 24 to 48 hours. tandfonline.com This biocatalytic approach is advantageous as it avoids the need for expensive and often complex chiral resolving agents. tandfonline.com

Asymmetric Chemical Reduction Strategies

Alongside biocatalysis, asymmetric chemical reductions offer powerful alternatives for synthesizing chiral hydroxy esters from β-keto esters like this compound. These methods rely on chiral metal complexes to catalyze the hydrogenation of the ketone with high enantioselectivity. nih.govresearchgate.net

Prominent strategies include:

Ruthenium-Based Catalysts : Chiral diphosphine-ruthenium(II) complexes, such as those derived from (R)-BINAP, are highly effective for the asymmetric hydrogenation of β-keto esters. researchgate.net These reactions can be performed at various hydrogen pressures, from atmospheric to higher pressures, and with very low catalyst-to-substrate ratios, making them suitable for large-scale synthesis. researchgate.net

Iridium-Based Catalysts : Iridium complexes featuring chiral ferrocenyl P,N,N-ligands have also been developed for the asymmetric hydrogenation of β-keto esters. These catalysts can produce the corresponding β-hydroxy esters with good to excellent enantioselectivities (up to 95% ee). rsc.org

Oxazaborolidine Catalysts : The Corey-Bakshi-Shibata (CBS) reduction, which uses oxazaborolidine catalysts generated in situ from chiral precursors and borane, is a reliable method for the enantioselective reduction of various ketones. researchgate.net

In contrast, non-asymmetric chemical reducing agents like sodium borohydride (B1222165) will reduce the ketone but without stereocontrol, leading to a racemic or diastereomeric mixture of the corresponding alcohols. stackexchange.com

Control of Enantio- and Diastereoselectivity in Synthesis

The control of both enantio- and diastereoselectivity is a key achievement in the synthesis of this compound derivatives. The baker's yeast-mediated reduction serves as an excellent case study for achieving this dual control. tandfonline.com

The process is highly enantioselective because the yeast's oxido-reductase enzymes can distinguish between the two enantiomers of the racemic starting material, preferentially reducing the (1R)-substrate much faster than the (1S)-enantiomer. tandfonline.comnih.gov This results in the kinetic resolution of the starting material, yielding the recovered ketone, alkyl (1S)-(2-oxocyclohexyl)acetate, with high enantiomeric excess. tandfonline.com

Simultaneously, the reduction of the carbonyl group is highly diastereoselective. The hydride addition occurs preferentially from a specific face of the carbonyl, leading to the formation of the trans-hydroxy ester, alkyl (1R, 2S)-trans-(2-hydroxycyclohexyl)acetate, as the major product over the cis-hydroxy ester, alkyl (1S, 2S)-cis-(2-hydroxycyclohexyl)acetate. tandfonline.comnih.gov The results from a typical yeast-mediated reduction are summarized in the table below.

Table 1: Products of Baker's Yeast-Mediated Reduction of (±)-Methyl (2-oxocyclohexyl)acetate This interactive table summarizes the typical outcomes of the biocatalytic reduction.

ProductStereochemical ConfigurationTypical OutcomeEnantiomeric Excess (ee)
Recovered Ketone(1S)-(-)-methyl (2-oxocyclohexyl)acetateUnreacted Substrate>98%
Major Alcohol(+)-methyl (1R, 2S)-trans-(2-hydroxycyclohexyl)acetateMajor Product>98%
Minor Alcohol(+)-methyl (1S, 2S)-cis-(2-hydroxycyclohexyl)acetateMinor Product>98%

Source: Adapted from research findings on the yeast-mediated reduction of alkyl (2-oxocyclohexyl)acetates. tandfonline.comnih.gov

This high level of selectivity afforded by biocatalytic methods provides a distinct advantage over many chemical approaches, enabling the efficient preparation of optically active precursors for more complex natural products. tandfonline.com

Compound Index

Preparation of Structurally Diverse Analogues and Related Chemical Entities

The generation of analogues of this compound is crucial for structure-activity relationship studies and the fine-tuning of molecular properties. Advanced synthetic strategies allow for precise modifications at various positions of the molecule.

Ring System Modifications and Substituent Variations (e.g., Methylation, Halogenation)

The functionalization of the cyclohexanone (B45756) ring is a key strategy for creating structural diversity. This can be achieved through various reactions, including the introduction of alkyl and halogen substituents.

The alkylation of cyclic β-keto esters, such as the ethyl analogue of the title compound, ethyl 2-oxocyclohexanecarboxylate, provides a classic yet effective method for introducing alkyl groups. libretexts.orgpressbooks.pub This reaction typically proceeds through the formation of an enolate ion in the presence of a base, which then acts as a nucleophile to attack an alkyl halide. libretexts.org For instance, the reaction of ethyl 2-oxocyclohexanecarboxylate with an appropriate alkyl halide in the presence of a suitable base like sodium ethoxide can yield a 2-alkyl-2-oxocyclohexanecarboxylate. Subsequent hydrolysis and decarboxylation can then lead to a 2-substituted cyclohexanone. libretexts.orgpressbooks.pub

Table 1: Alkylation of Cyclic β-Keto Esters

SubstrateReagentsProductReference
Ethyl 2-oxocyclohexanecarboxylate1. Sodium ethoxide 2. Alkyl halide (e.g., CH₃I)Ethyl 1-alkyl-2-oxocyclohexane-1-carboxylate libretexts.orgpressbooks.pub
2-MethylcyclohexanoneBase, Alkylating agentMixture of C2 and C6 alkylated products libretexts.org

Halogenation of the cyclohexanone ring, specifically at the α-position to the ketone, has been achieved with high stereoselectivity. An enantioselective α-chlorination of β-keto esters, including indanone and tetralone derivatives which are structurally related to the cyclohexanone system, can be catalyzed by hybrid amide-based Cinchona alkaloids. nih.govacs.org This method utilizes N-chlorosuccinimide (NCS) as the chlorine source and proceeds with high yields and enantiomeric excesses. acs.org This approach allows for the synthesis of chiral, halogenated building blocks that can be used to generate more complex molecules.

Table 2: Enantioselective α-Chlorination of β-Keto Esters

Substrate TypeCatalystReagentKey FeatureReference
Indanone carboxylate estersHybrid amide-based Cinchona derivativesN-chlorosuccinimide (NCS)High enantioselectivity (up to 97% ee) acs.org

Ester and Ketone Functional Group Manipulations

The ester and ketone functionalities in this compound are amenable to a variety of chemical transformations, allowing for further diversification of the molecular scaffold.

One notable transformation is the selective reduction of the ketone group. The reduction of methyl (2-oxocyclohexyl)acetate and its ethyl analogue using baker's yeast has been reported to proceed with both enantio- and diastereoselectivity. This biocatalytic approach can afford the corresponding (2S)-trans-alcohols as the major product, along with the (2S)-cis-alcohols as a minor product, and leaves the unaltered (1S)-ketone with high optical purity. This method highlights the potential of green chemistry in generating chiral hydroxy esters.

The ketone can also be reduced to a secondary alcohol using chemical reducing agents. Sodium borohydride (NaBH₄) is a common reagent for this purpose. It selectively reduces the ketone in the presence of the ester, yielding methyl (2-hydroxycyclohexyl)acetate.

Cycloalkanone-Derived Ester Synthesis (e.g., Ethyl oxo(2-oxocyclohexyl)acetate)

The synthesis of β-keto esters derived from cycloalkanones is a fundamental transformation in organic synthesis. A common method for preparing compounds like ethyl 2-oxocyclohexanecarboxylate involves the condensation of cyclohexanone with a carbonate ester, such as diethyl carbonate, in the presence of a strong base like sodium hydride. chemicalbook.com This reaction, a variation of the Claisen condensation, results in the formation of the corresponding β-keto ester. chemicalbook.com

Table 3: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

Starting MaterialsBaseProductReference
Cyclohexanone, Diethyl carbonateSodium hydrideEthyl 2-oxocyclohexanecarboxylate chemicalbook.com

This methodology provides a direct route to cycloalkanone-derived esters, which can then be further modified as described in the preceding sections to generate a wide array of structurally diverse analogues.

Chemical Transformations and Reactivity Profiling of Methyl Oxo 2 Oxocyclohexyl Acetate

Reactivity of the Ester Moiety in Nucleophilic Processes

The ester group in methyl oxo(2-oxocyclohexyl)acetate is a key site for nucleophilic acyl substitution, enabling its conversion into other carboxylic acid derivatives.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to form a new ester. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol is often used as the solvent. nih.gov For instance, reacting the compound with an excess of ethanol (B145695) under acidic conditions would yield ethyl oxo(2-oxocyclohexyl)acetate. The mechanism under acidic conditions involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation involves the reaction of the ester with a primary or secondary amine to form the corresponding amide. This transformation is a powerful tool for creating functionalized polymers and has potential in drug delivery systems. rsc.org While direct studies on this compound may be limited, the general reactivity of methyl esters suggests that heating it with an amine, such as ammonia (B1221849) or a primary amine, would yield the corresponding primary or secondary amide, respectively. This reaction is fundamental in synthesizing a wide array of chemical structures.

Table 1: Representative Nucleophilic Reactions at the Ester Moiety

Transformation Reagents Product Class Significance
Transesterification R'OH, H⁺ or OR'⁻ New Ester Alters solubility and physical properties.
Amidation R'NH₂, Heat Amide Forms robust amide bonds for diverse applications.

The ester group, in conjunction with the adjacent α-hydrogen, can theoretically participate in condensation reactions such as the Claisen condensation. However, the presence of the ketone group on the cyclohexane (B81311) ring introduces competitive reactivity at the other α-position. Derivatization strategies for the ester group primarily focus on its conversion to other functional groups through nucleophilic substitution, as described above, to build more complex molecular architectures. The synthesis of related compounds often involves the condensation of cyclohexanone (B45756) with reagents like diethyl oxalate (B1200264) or dimethyl oxalate in the presence of a base such as sodium methylate, highlighting the utility of condensation reactions in forming the core structure of such keto-esters. chemsrc.com

Carbonyl Reactivity of the Cyclohexanone Group

The ketone on the cyclohexanone ring is generally more electrophilic than the ester's carbonyl group, allowing for selective reactions at this site. stackexchange.com

The selective reduction of the ketone in the presence of the ester is a common and important transformation. Due to the higher reactivity of ketones compared to esters with nucleophilic reducing agents, this selectivity is readily achieved. stackexchange.com Sodium borohydride (B1222165) (NaBH₄) is a standard reagent for this purpose; it will reduce the cyclohexanone carbonyl to a secondary alcohol while leaving the methyl ester group intact. stackexchange.com

The reduction of the 2-substituted cyclohexanone ring introduces a new stereocenter, leading to the formation of diastereomeric products (cis and trans isomers). The stereochemical outcome depends on the reaction conditions and the specific reducing agent used. The product of this reduction is methyl (2-hydroxycyclohexyl)acetate. The relative orientation of the newly formed hydroxyl group and the acetate (B1210297) substituent is a critical aspect of the stereochemical outcome.

Table 2: Selective Reduction of the Ketone Group

Reagent Product Key Feature Reference
Sodium Borohydride (NaBH₄) Methyl (2-hydroxycyclohexyl)acetate Chemoselective reduction of ketone over ester stackexchange.com
Catalytic Hydrogenation (H₂/Pd) Methyl (2-hydroxycyclohexyl)acetate Potential for stereocontrol; catalyst deactivation can be a concern

The cyclohexanone moiety possesses two α-carbons that can be deprotonated to form enolates, which can then participate in alkylation and acylation reactions. The regioselectivity of enolate formation (at C2 vs. C6) is a critical factor in these transformations. Under thermodynamic control, the more substituted enolate is typically favored, while kinetic control favors the less substituted enolate. These enolates can react with alkyl halides (alkylation) or acyl chlorides (acylation) to introduce new carbon substituents on the cyclohexane ring.

Furthermore, the carbonyl carbon itself is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). This leads to the formation of a tertiary alcohol, further functionalizing the cyclohexanone ring. The selectivity of these strong nucleophiles between the ketone and the ester can be an issue, often requiring careful control of reaction conditions or the use of protecting groups.

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. The ketone of this compound can undergo this reaction to form a new carbon-carbon double bond.

Alternatively, the ketone can react with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. This enamine intermediate can then act as a nucleophile in subsequent reactions, such as alkylation or acylation (Stork enamine synthesis), providing another pathway for functionalizing the α-position of the ketone. This method offers a milder alternative to using strong bases for enolate formation.

Intramolecular and Intermolecular Cyclization Reactions

The presence of both a nucleophilic enolizable position and an electrophilic carbonyl carbon within this compound and its derivatives facilitates a range of cyclization reactions. These transformations are crucial for the construction of intricate polycyclic and spirocyclic frameworks, which are common motifs in natural products and medicinally relevant compounds.

Formation of Fused and Spirocyclic Systems

The strategic positioning of the keto and ester functionalities in this compound makes it a prime candidate for intramolecular reactions to generate fused ring systems. One of the most prominent methods for achieving such transformations is the intramolecular aldol (B89426) condensation. Under basic conditions, an enolate can be generated at the α-position of the ketone or the ester. Subsequent intramolecular attack on the ketone carbonyl can lead to the formation of a bicyclic β-hydroxy ketone, which can then undergo dehydration to yield a fused α,β-unsaturated ketone. The regioselectivity of this reaction is governed by the relative stability of the resulting ring systems, with five- and six-membered rings being thermodynamically favored. libretexts.orgopenstax.org

A classic example of forming fused six-membered rings is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. jk-sci.com While a direct intramolecular Robinson-type reaction is not feasible with this compound alone, it can act as the Michael donor to an appropriate acceptor, leading to a 1,5-dicarbonyl intermediate that is primed for intramolecular aldol cyclization. libretexts.orgopenstax.org The presence of the ester group can influence the regioselectivity of the initial Michael addition.

The synthesis of spirocyclic systems from cyclohexanone derivatives is a well-established area of organic synthesis. These reactions often involve the creation of a quaternary carbon center, which can be challenging. openstax.orgnih.gov Intermolecular reactions of this compound can also lead to spirocyclic structures. For instance, reaction with a suitable bis-electrophile could, in principle, lead to the formation of a spirocycle at the carbon atom alpha to both the ketone and the ester.

Cyclization StrategyReactant TypeKey IntermediatesProduct Type
Intramolecular Aldol CondensationDicarbonyl CompoundEnolate, β-hydroxy ketoneFused α,β-unsaturated ketone
Robinson AnnulationKetone + α,β-unsaturated ketoneMichael adduct, 1,5-diketoneFused cyclohexenone
SpirocyclizationCyclohexanone derivative + bis-electrophileQuaternary carbon centerSpirocyclic compound

Lactonization Reactions and Diastereoselectivity

Reduction of the ketone in this compound furnishes the corresponding secondary alcohol, methyl 2-(2-hydroxycyclohexyl)acetate. This hydroxy-ester is a precursor for the formation of a bicyclic lactone through intramolecular transesterification. The formation of δ-lactones (six-membered rings) from γ-hydroxy acids is a thermodynamically favorable process. nih.gov

The cyclization to the lactone can be influenced by the stereochemistry of the newly formed hydroxyl group and the existing stereocenter at the point of attachment of the acetate side chain. This can lead to the formation of diastereomeric lactone products. The diastereoselectivity of the lactonization process is a critical aspect, often controlled by the reaction conditions and the stereochemical relationship between the hydroxyl and ester groups. The relative orientation of these groups in the chair conformation of the cyclohexane ring will dictate the ease of cyclization and the stereochemistry of the resulting bicyclic lactone. For instance, a cis-relationship between the hydroxyl group and the acetate side chain would likely facilitate a more facile lactonization compared to a trans-relationship.

The study of diastereoselective lactonization is crucial for the stereocontrolled synthesis of complex molecules where the relative stereochemistry of the newly formed ring junction is of paramount importance.

Oxidation Reactions of Derived Alcohols

The secondary alcohol, methyl 2-(2-hydroxycyclohexyl)acetate nih.gov, obtained from the reduction of this compound, can be re-oxidized to the parent ketone. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of reagent is often dictated by the sensitivity of other functional groups within the molecule and the desired reaction conditions.

Commonly employed methods for the oxidation of secondary alcohols to ketones include Swern oxidation and the use of Dess-Martin periodinane (DMP). organic-chemistry.orgwikipedia.orgwikipedia.orgchemistrysteps.com

Swern Oxidation involves the use of dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine. This method is known for its mild reaction conditions and high yields. wikipedia.orgadichemistry.com However, it produces the volatile and malodorous dimethyl sulfide (B99878) as a byproduct. byjus.com

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols. wikipedia.orgchemistrysteps.com The reaction is typically carried out in chlorinated solvents at room temperature and is known for its tolerance of a wide range of functional groups. jk-sci.comwikipedia.org

The selection of the appropriate oxidizing agent is crucial to ensure the efficient conversion of methyl 2-(2-hydroxycyclohexyl)acetate back to this compound without affecting the ester functionality or causing other side reactions.

Oxidation ReagentKey FeaturesByproducts
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Mild conditions, high yieldsDimethyl sulfide, CO, CO₂, Et₃NHCl byjus.com
Dess-Martin Periodinane (DMP)Mild, selective, room temperatureAcetic acid, 2-iodoxybenzoic acid wikipedia.org

Applications of Methyl Oxo 2 Oxocyclohexyl Acetate As a Versatile Synthetic Building Block

Precursor in Natural Product Total Synthesis (e.g., Tryptamines)

The strategic placement of functional groups in methyl oxo(2-oxocyclohexyl)acetate makes it a suitable precursor for natural product synthesis. It has been identified as a key intermediate in the synthesis of tryptamines, a class of indole (B1671886) alkaloids with significant biological activities. nih.gov The synthesis leverages the compound's keto-ester functionality to build the tryptamine (B22526) scaffold. Although specific reaction yields can be low, they may be enhanced through the use of catalysts like phosphoric acid. nih.gov

Tryptamines are a well-known class of compounds, and developing synthetic routes to access diverse analogues is an active area of research. nih.govyoutube.comnih.gov The use of chiral, polycyclic building blocks like methyl 2-(2-oxocyclohexyl)acetate is a key strategy in achieving this goal. nih.gov

Utility in the Construction of Diverse Heterocyclic Ring Systems (e.g., Quinolones, Oxindoles)

The reactivity of this compound and its analogues is particularly well-suited for the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.

Oxindoles and Dihydroquinolinones:

Recent research has demonstrated a novel method for the de novo synthesis of oxindoles and dihydroquinolinones using ethyl 2-(2-oxocyclohexyl)acetate, a close analogue of the title compound. youtube.com This desaturative amination-cyclization strategy involves the reaction of the β-ketoester with a primary amine. The proposed mechanism proceeds through the formation of an electron-rich enamine intermediate. youtube.com A dual photoredox and cobalt catalysis system then mediates a desaturation process to form a dienamine, which subsequently undergoes thermal cyclization to yield the final oxindole (B195798) or dihydroquinolinone structure. youtube.com

This method is notable for its mild reaction conditions and its ability to couple simple, readily available building blocks to create complex heterocyclic products. youtube.com

Table 1: Synthesis of Heterocycles from an Ethyl 2-(2-oxocyclohexyl)acetate Precursor youtube.com

Starting MaterialsCatalysis SystemProduct Class
Ethyl 2-(2-oxocyclohexyl)acetate, Primary AmineDual Photoredox-CobaltOxindole / Dihydroquinolinone

Enabling Synthesis of Complex Polycyclic Architectures

The ability to transform a simple monocyclic starting material into more elaborate fused ring systems is a testament to the synthetic power of this compound. The aforementioned synthesis of oxindoles is a prime example of this transformation. youtube.com The process effectively converts a cyclohexanone (B45756) derivative into a bicyclic aromatic heterocycle in a single, well-orchestrated reaction sequence.

Furthermore, the methodology allows for the use of substituted cyclohexanones, which translates to the formation of C-substituted oxindoles. youtube.com This enables the construction of polycyclic architectures with varying substitution patterns, providing access to a wide range of complex molecular frameworks from a common precursor.

Role in Generating Scaffold Diversity for Medicinal Chemistry Research

The development of new synthetic methods is crucial for medicinal chemistry, as it allows for the creation of novel molecular scaffolds that can be screened for biological activity. The synthetic utility of 2-(2-oxocyclohexyl)acetate derivatives plays a significant role in this endeavor.

The desaturative cyclization method to form oxindoles has been successfully applied to generate derivatives of biologically relevant molecules. youtube.com Researchers have demonstrated that the process is robust enough to be used for the chemical modification of amino acids, such as leucine (B10760876) methyl ester, and even established pharmaceuticals like the blockbuster drug mexiletine. youtube.com By incorporating these diverse primary amines, a library of unique oxindole scaffolds can be generated. Additionally, the use of functionalized cyclohexanone precursors, such as those bearing aryl or boryl groups, provides another axis for diversification, leading to substituted oxindoles like 6-aryl- and 6-boryl-oxindoles. youtube.com This capacity to readily generate structural diversity makes this compound and its analogues powerful tools for discovering new lead compounds in drug discovery programs.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for probing the intricate structural details of methyl oxo(2-oxocyclohexyl)acetate, a chiral molecule. biosynth.com The presence of a stereocenter and a flexible cyclohexanone (B45756) ring necessitates the use of advanced 1D and 2D NMR techniques to unravel its stereochemistry and conformational preferences in solution.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information. The ¹H NMR spectrum would reveal the chemical environment of each proton, their multiplicities arising from spin-spin coupling, and integration values corresponding to the number of protons. The ¹³C NMR spectrum, a reference for which is available on PubChem, indicates the number of unique carbon atoms and their chemical shifts, which are influenced by their hybridization and proximity to electron-withdrawing groups like the ketone and ester functionalities. nih.gov

To establish connectivity and spatial relationships, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton coupling networks within the molecule. Cross-peaks in the COSY spectrum would identify adjacent protons, aiding in the assignment of the cyclohexyl ring and the acetate (B1210297) side chain protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton resonance to its attached carbon, providing unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in identifying quaternary carbons, such as the carbonyl carbons of the ketone and ester groups, by observing their correlations with nearby protons. It would also be key in connecting the acetate moiety to the cyclohexanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. NOESY is particularly powerful for determining the relative stereochemistry and conformational preferences of the molecule in solution by observing through-space interactions between protons.

While specific spectral data for this compound is not extensively detailed in publicly accessible literature, the application of these techniques would be fundamental to its complete structural assignment.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In a typical GC-MS analysis, this compound would be separated from other components in a mixture by gas chromatography before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (170.21 g/mol ). biosynth.com The NIST Mass Spectrometry Data Center provides data showing the top three mass-to-charge ratio (m/z) peaks as 139, 97, and a third unidentified peak, indicating common fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₉H₁₄O₃) with high confidence. nih.gov

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses of functional groups. Potential fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 139.

Cleavage of the ester group.

Ring-opening reactions of the cyclohexanone moiety followed by further fragmentation.

A detailed analysis of the fragmentation pattern is essential for confirming the proposed structure and for distinguishing it from its isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands for:

The ester carbonyl (C=O) group, typically in the range of 1750-1735 cm⁻¹.

The ketone carbonyl (C=O) group on the cyclohexane (B81311) ring, usually absorbing around 1715 cm⁻¹.

C-O stretching vibrations of the ester group.

C-H stretching and bending vibrations of the aliphatic cyclohexane ring and the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound is expected to show weak absorption bands in the UV region corresponding to the n→π* transitions of the carbonyl groups of the ketone and ester functionalities. The exact wavelength of maximum absorbance (λ_max) would be influenced by the solvent polarity.

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound with atomic-level precision. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous information about:

The precise bond lengths and angles of the molecule.

The conformation of the cyclohexanone ring in the solid state.

The relative stereochemistry of the substituents on the ring.

If a chiral resolving agent is used or if spontaneous resolution occurs, the absolute stereochemistry of the chiral center could also be determined.

Currently, there is no publicly available X-ray crystal structure for this compound. Such a study would be invaluable for definitively establishing its solid-state conformation and stereochemical configuration.

Theoretical and Computational Investigations of Methyl Oxo 2 Oxocyclohexyl Acetate Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and inherent reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. For a molecule like methyl oxo(2-oxocyclohexyl)acetate, DFT could offer insights into its stability, reactive sites, and spectroscopic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net

For this compound, an analysis of its frontier orbitals would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO would likely be concentrated on the oxygen atoms of the ester and ketone groups, as well as potentially the enolizable alpha-carbon, indicating these as the primary sites for electron donation. Conversely, the LUMO would be expected to be localized around the carbonyl carbons, highlighting them as the electrophilic centers.

A hypothetical data table for the frontier molecular orbital energies of this compound, if calculated, would resemble the following:

Parameter Energy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are placeholders, as specific computational data for this compound is not available.

Computational Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification and analysis. DFT calculations can provide accurate predictions of vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging within the molecule.

For this compound, computational vibrational analysis would predict characteristic frequencies for the C=O stretching of the ketone and ester groups, C-O stretching of the ester, and various C-H bending and stretching modes. These predicted frequencies, once scaled to account for systematic errors in the computational method, can be invaluable in interpreting experimental spectra.

A representative data table for predicted versus experimental vibrational frequencies would be structured as follows:

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) *
C=O Stretch (Ketone)ValueValue
C=O Stretch (Ester)ValueValue
C-O Stretch (Ester)ValueValue
CH₂ BendValueValue

Note: This table is illustrative. Specific experimental and computational data for this compound are required for a direct comparison.

Mechanistic Pathway Elucidation through Computational Modeling of Transition States and Intermediates

Computational chemistry provides a powerful lens for investigating reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, chemists can identify and characterize the structures and energies of reactants, products, intermediates, and, crucially, transition states. This allows for the determination of reaction barriers and the elucidation of the most likely mechanistic pathways.

For reactions involving this compound, such as enolate formation, aldol (B89426) reactions, or Michael additions, computational modeling could map out the energetic landscape of the entire process. By calculating the Gibbs free energy of activation for different possible pathways, the favored mechanism can be identified. For instance, in a base-catalyzed enolization, computational studies could determine whether the kinetically or thermodynamically favored enolate is formed by comparing the activation energies for the deprotonation at the different alpha-carbons.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional structure of a molecule, including its various possible conformations, plays a critical role in its reactivity. Conformational analysis involves identifying the different stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a cyclic system like this compound, this would involve analyzing the chair and boat conformations of the cyclohexane (B81311) ring and the orientation of the acetate (B1210297) substituent.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the electronic properties and reactivity of a molecule, are also crucial. For example, the orientation of the acetate group (axial versus equatorial) would significantly impact the accessibility of the enolizable protons and the stereochemical outcome of reactions at the carbonyl group. Computational modeling can quantify the energetic differences between these conformers and analyze the orbital alignments that govern their respective reactivities.

A hypothetical table summarizing a conformational analysis might look like this:

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
Chair (Equatorial)0.00Value
Chair (Axial)ValueValue
Twist-BoatValueValue

Note: The values in this table are for illustrative purposes only.

Q & A

Q. What are the common synthetic routes for preparing methyl oxo(2-oxocyclohexyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via aldol reactions or Ugi/Passerini multicomponent reactions. For example, the aldol reaction between glyoxylic acid and 2-oxocyclohexyl ketone derivatives in aqueous conditions, followed by esterification with methanol, yields the target compound. Adjusting catalysts (e.g., chiral amines) and temperature optimizes stereoselectivity and yield . Alternatively, Ugi reactions using 2-(2-oxocyclohexyl)acetic acid and methyl isocyanoacetate under mild conditions achieve high diastereomeric purity (85% yield) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray crystallography (via SHELX software) resolves the absolute configuration and confirms cyclohexyl ring conformations .
  • NMR spectroscopy (¹H and ¹³C) identifies key functional groups, such as the ester carbonyl (δ ~170 ppm) and ketone signals (δ ~210 ppm). Diastereomers are distinguished via coupling constants in ¹H-NMR .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₀H₁₄O₃) and isotopic patterns .

Q. What thermodynamic properties (e.g., formation enthalpy) are critical for stability studies?

  • Methodological Answer : Gas-phase theoretical calculations using density functional theory (DFT) estimate ΔfH(0 K) for analogous cyclohexyl-acetate derivatives. These values guide predictions of thermal stability and reactivity under varying conditions . Experimental calorimetry can cross-validate computational data.

Advanced Research Questions

Q. How do stereochemical outcomes in this compound synthesis affect biological activity, and how are enantiomers resolved?

  • Methodological Answer : Chiral catalysts (e.g., (R)-BINOL derivatives) in asymmetric aldol reactions control enantioselectivity. For example, enantiopure methyl (R)-2-hydroxy-2-[(S)-2-oxocyclohexyl]acetate is isolated via column chromatography (SiO₂, hexanes/EtOAc) and confirmed by circular dichroism (CD) . Biological assays (e.g., enzyme inhibition) reveal stereospecific interactions with targets like proteases .

Q. What computational methods are used to predict reaction pathways and electronic properties of this compound?

  • Methodological Answer :
  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) model transition states for aldol condensations, identifying energy barriers and regioselectivity .
  • Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., cyclooxygenase-2), guiding drug design .
  • Solvent effects are simulated using polarizable continuum models (PCM) to optimize reaction conditions .

Q. How are data contradictions resolved in spectroscopic vs. crystallographic structural assignments?

  • Methodological Answer : Discrepancies between NMR-derived conformers and X-ray structures are addressed via:
  • Dynamic NMR experiments to probe rotational barriers of the cyclohexyl ring .
  • Variable-temperature crystallography to capture conformational flexibility .
  • DFT-optimized geometries compared to experimental data to validate computational models .

Q. What role does this compound play in synthesizing fused heterocycles, and what mechanisms drive cyclodimerization?

  • Methodological Answer : Under Brønsted acid catalysis (e.g., p-TsOH), the compound undergoes cyclodimerization to form pyrano-ketal-lactones. The mechanism involves keto-enol tautomerization, followed by nucleophilic attack and dehydration. Reaction monitoring via TLC and LC-MS confirms intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.